4-Chloro-3-(trifluoromethylthio)benzyl bromide

Description

BenchChem offers high-quality 4-Chloro-3-(trifluoromethylthio)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethylthio)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3S/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMMRPSWRLACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)SC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-(trifluoromethylthio)benzyl bromide chemical properties

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethylthio)benzyl bromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethylthio)benzyl bromide, a specialized reagent and building block. We will move beyond basic data to explore the causality behind its reactivity, its strategic applications in synthesis, and the necessary protocols for its handling and characterization.

Core Chemical Identity and Physicochemical Properties

4-Chloro-3-(trifluoromethylthio)benzyl bromide is a polysubstituted aromatic compound designed for the specific introduction of the 4-chloro-3-(trifluoromethylthio)benzyl moiety into target molecules. Its utility is derived from the combination of a reactive benzylic bromide functional group and the unique electronic and steric properties imparted by the chloro and trifluoromethylthio substituents.

The trifluoromethylthio (-SCF₃) group is of particular significance in medicinal and agrochemical design. It is one of the most lipophilic electron-withdrawing groups known, a feature that can dramatically enhance a molecule's cell membrane permeability, metabolic stability, and binding affinity to biological targets.[1][2]

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | N/A |

| Synonym(s) | 4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfanyl)benzene | [3] |

| (5-(Bromomethyl)-2-chlorophenyl)(trifluoromethyl)sulfane | [4] | |

| CAS Number | 886503-38-4 | [5][6] |

| Molecular Formula | C₈H₅BrClF₃S | [3][5] |

| Molecular Weight | 305.55 g/mol | [5][6] |

| Appearance | Solid (typical for related structures) | [7] |

| Primary Hazard | Corrosive | [5] |

Structural Analysis and Electronic Effects

The reactivity of the benzylic bromide is critically influenced by the substituents on the aromatic ring. The chloro and trifluoromethylthio groups are both strongly electron-withdrawing, primarily through the inductive effect (-I). This has a profound impact on the electrophilicity of the benzylic carbon.

The cumulative electron withdrawal by the Cl and SCF₃ groups deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, increases the partial positive charge on the benzylic carbon atom. This enhances its susceptibility to attack by nucleophiles, making it a highly efficient alkylating agent.

Plausible Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and logical approach involves the free-radical bromination of the corresponding toluene precursor, 4-chloro-3-(trifluoromethylthio)toluene. This precursor can be synthesized via methods such as the trifluoromethylthiolation of 4-chloro-3-aminotoluene. The final bromination step is detailed below.

Experimental Protocol: Benzylic Bromination

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize 4-Chloro-3-(trifluoromethylthio)benzyl bromide from 4-chloro-3-(trifluoromethylthio)toluene.

Materials:

-

4-chloro-3-(trifluoromethylthio)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-(trifluoromethylthio)toluene and the solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is often initiated by shining a bright lamp on the flask to facilitate radical formation.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material spot has disappeared and the less dense succinimide byproduct is observed floating at the surface.

-

Workup (Quenching): Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of fresh solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any trace HBr), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by flash column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The primary utility of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is as an electrophilic aralkylating agent . The C-Br bond at the benzylic position is the reactive site. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the transition states are stabilized by the adjacent aromatic ring. These reactions can proceed via either SN1 or SN2 mechanisms.[8][9]

-

SN2 Mechanism: Favored by primary benzylic halides and strong, unhindered nucleophiles in polar aprotic solvents. The reaction is concerted, with the nucleophile attacking the electrophilic carbon as the bromide leaving group departs.[8]

-

SN1 Mechanism: Can occur if a stable benzylic carbocation can form. While the primary nature of this compound favors SN2, polar protic solvents can promote the SN1 pathway due to the resonance stabilization of the resulting carbocation.[9]

For most synthetic applications involving this reagent, conditions are chosen to favor the SN2 pathway to ensure predictable stereochemistry and avoid potential side reactions associated with carbocations.

Applications in Drug Development and Agrochemical Synthesis

This reagent is not typically part of a final active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for its construction. The introduction of the trifluoromethylthio group is known to enhance lipophilicity and metabolic stability.[10][11] Therefore, this benzyl bromide is used to attach its specific substituted benzyl group to a nucleophilic core molecule, thereby modifying its properties in a predictable way.

Exemplary Applications (based on analogous structures):

-

Pharmaceutical Synthesis: Used in the synthesis of novel compounds targeting various receptors and enzymes. The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups are bioisosteres and their containing benzyl halides are used to build molecules for treating neurological and cardiovascular diseases.[11][12]

-

Agrochemical Development: The unique electronic properties and lipophilicity imparted by the substituents are valuable in designing new herbicides, fungicides, and insecticides with improved potency and better soil mobility characteristics.[2][10]

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

Objective: To verify the structure and assess the purity of 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most diagnostic signal will be a singlet for the benzylic protons (-CH₂Br), typically appearing around 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the 7.2-7.8 ppm region.

-

¹³C NMR: Expect signals for the benzylic carbon (~30-35 ppm), aromatic carbons (120-140 ppm), and a quartet for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: A sharp singlet for the -SCF₃ group will be observed. This is a very clear diagnostic peak for fluorine-containing compounds.

-

-

Mass Spectrometry (MS):

-

Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak [M]+ should be observable.

-

Crucially, the isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be a definitive signature. The predicted monoisotopic mass is 303.8936 Da.[3]

-

-

Purity Analysis (HPLC/GC):

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the sample, which should ideally be >95% for use in further synthetic steps.

-

Safety, Handling, and Storage

DANGER: This compound is classified as corrosive and is a lachrymator. It can cause severe skin burns and eye damage.[5][13][14] Strict adherence to safety protocols is mandatory.

Table 2: Hazard Summary and GHS Information

| Hazard Type | GHS Statement | Pictogram | Source(s) |

| Skin/Eye Damage | H314: Causes severe skin burns and eye damage | Corrosion | [13] |

| Handling | P280: Wear protective gloves/clothing/eye protection/face protection | N/A | [13][15] |

| Response (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A | [5][13] |

| Response (Skin) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | N/A | [13] |

Recommended Handling and Storage Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[15] Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles. Some suppliers of analogous compounds recommend storage under an inert atmosphere (e.g., argon).[7]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials. Place waste in a sealed container for proper disposal.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[13]

References

-

PubChem. 4-chloro-3-(trifluoromethylthio)benzyl bromide. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

PubChem. C8H5BrClF3S Compound Information. [Link]

-

Pearson. Propose a mechanism for the reaction of benzyl bromide with ethanol. [Link]

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

-

PubChem. 4-(Trifluoromethylthio)benzyl bromide. [Link]

-

National Institutes of Health (NIH). Reactions of Benzylboronate Nucleophiles. [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Airgas. Safety Data Sheet for p-Chlorobenzotrifluoride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

Oakwood Chemical. 4-Chloro-3-(trifluoromethyl)benzyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. [Link]

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. [Link]

-

ACS Publications. Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. [Link]

- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

-

PrepChem.com. Preparation of 1-chloro-2-(dichloromethyl)benzene. [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]

-

Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PubChemLite - 4-chloro-3-(trifluoromethylthio)benzyl bromide (C8H5BrClF3S) [pubchemlite.lcsb.uni.lu]

- 4. 4-CHLORO-3-(TRIFLUOROMETHYLTHIO)BENZYL BROMIDE CAS#: 886503-38-4 [amp.chemicalbook.com]

- 5. 886503-38-4 Cas No. | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 6. 886503-38-4|4-Chloro-3-(trifluoromethylthio)benzyl bromide|BLD Pharm [bldpharm.com]

- 7. 4-(Trifluoromethylthio)benzyl bromide | 21101-63-3 [sigmaaldrich.com]

- 8. Khan Academy [khanacademy.org]

- 9. quora.com [quora.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethylthio)benzyl bromide: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethylthio)benzyl bromide, a key building block in the synthesis of complex organic molecules. The strategic placement of a chloro, a trifluoromethylthio, and a reactive benzyl bromide group on the aromatic ring makes this compound a highly versatile reagent in medicinal chemistry and agrochemical research. This document details its molecular structure, physicochemical properties, a representative synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it explores the reactivity of this molecule and its potential applications in the development of novel therapeutic agents and crop protection agents, grounded in the established roles of its constituent functional groups.

Introduction: The Strategic Importance of Fluorinated and Halogenated Building Blocks

The introduction of fluorine-containing moieties and halogens into organic molecules is a cornerstone of modern drug discovery and agrochemical design. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] It is known to enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of drug candidates to their biological targets.[3]

4-Chloro-3-(trifluoromethylthio)benzyl bromide emerges as a valuable synthetic intermediate by combining the desirable attributes of the trifluoromethylthio group with a reactive benzyl bromide handle. The presence of the chloro substituent further modulates the electronic nature of the aromatic ring, influencing its reactivity and providing an additional site for synthetic diversification. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's molecular structure and its utility in contemporary organic synthesis.

Molecular Structure and Physicochemical Properties

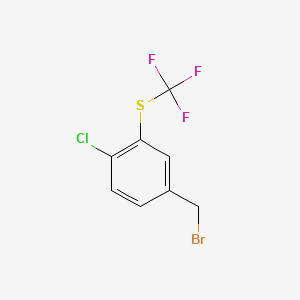

The molecular structure of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is characterized by a benzene ring substituted with a chloro group at position 4, a trifluoromethylthio group at position 3, and a bromomethyl group at position 1.

Caption: Molecular Structure of 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 886503-38-4 | [2][4] |

| Molecular Formula | C8H5BrClF3S | [2] |

| Molecular Weight | 305.55 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | General knowledge |

Synthesis and Purification: A Representative Protocol

4-Chloro-3-(trifluoromethylthio)benzyl bromide is typically synthesized from its corresponding toluene precursor, 4-chloro-3-(trifluoromethylthio)toluene, via a free-radical bromination reaction. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN), is a well-established and effective method for benzylic bromination.[1]

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Benzylic Bromination

Disclaimer: This is a representative protocol based on established methods for similar compounds. Researchers should conduct their own optimization and safety assessments.

Materials:

-

4-Chloro-3-(trifluoromethylthio)toluene

-

N-Bromosuccinimide (NBS), recrystallized

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or a safer alternative like acetonitrile

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-(trifluoromethylthio)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in carbon tetrachloride.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS is consumed and the less dense succinimide floats on the surface.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

Analytical Characterization: Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the range of δ 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet in the downfield region (δ 7.2-7.8 ppm), with their chemical shifts and coupling patterns influenced by the chloro and trifluoromethylthio substituents.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the benzylic carbon (-CH₂Br) at approximately δ 30-35 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-3-(trifluoromethylthio)benzyl bromide will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). The fragmentation pattern is expected to be dominated by the facile cleavage of the benzyl-bromide bond, leading to the formation of a stable 4-chloro-3-(trifluoromethylthio)benzyl cation.

Reactivity and Applications in Drug Discovery and Agrochemicals

The synthetic utility of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is primarily derived from the high reactivity of the benzyl bromide moiety. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the efficient introduction of the 4-chloro-3-(trifluoromethylthio)benzyl scaffold into more complex molecular architectures.

The trifluoromethylthio group imparts unique properties that are highly sought after in the design of bioactive molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the biological activity and pharmacokinetic properties of a parent compound.[3][5]

Potential Applications:

-

Pharmaceuticals: This building block can be utilized in the synthesis of novel drug candidates targeting a variety of diseases. The incorporated moiety can improve metabolic stability and receptor binding affinity.

-

Agrochemicals: The trifluoromethylthio group is a common feature in modern pesticides and herbicides.[6] 4-Chloro-3-(trifluoromethylthio)benzyl bromide can serve as a key intermediate in the synthesis of new crop protection agents with enhanced efficacy and favorable environmental profiles.

Safety and Handling

4-Chloro-3-(trifluoromethylthio)benzyl bromide is classified as a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Chloro-3-(trifluoromethylthio)benzyl bromide is a strategically designed chemical building block that offers a powerful combination of reactive functionality and desirable physicochemical properties. Its trifluoromethylthio and chloro substituents make it an attractive intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of its structure, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. Retrieved from [Link]

-

Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1740-1751. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 886503-38-4 Cas No. | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 3. rsc.org [rsc.org]

- 4. 886503-38-4|4-Chloro-3-(trifluoromethylthio)benzyl bromide|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

Synthesis of 4-Chloro-3-(trifluoromethylthio)benzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Chloro-3-(trifluoromethylthio)benzyl bromide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two key transformations: the introduction of the trifluoromethylthio moiety onto a commercially available precursor via a Sandmeyer-type reaction, followed by a regioselective free-radical bromination at the benzylic position. This guide offers detailed, step-by-step experimental protocols, an in-depth discussion of the underlying reaction mechanisms, and critical insights into experimental choices and safety considerations. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethylthio (SCF₃) group, in particular, is of significant interest due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. 4-Chloro-3-(trifluoromethylthio)benzyl bromide is a key intermediate that allows for the introduction of the 4-chloro-3-(trifluoromethylthio)benzyl moiety into a wide range of molecular scaffolds. This guide details a reliable synthetic pathway to this important reagent, empowering researchers to access this compound for their drug discovery and development programs.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-3-(trifluoromethylthio)toluene

The first stage of the synthesis focuses on the construction of the substituted toluene precursor. A highly effective and versatile method for the introduction of the trifluoromethylthio group onto an aromatic ring is the Sandmeyer trifluoromethylthiolation of an arylamine. This approach offers a distinct advantage as it utilizes readily available anilines as starting materials.

Reaction Scheme: Sandmeyer Trifluoromethylthiolation

Caption: Synthetic route to 4-Chloro-3-(trifluoromethylthio)toluene.

Causality Behind Experimental Choices

The choice of a Sandmeyer-type reaction is predicated on its reliability and the commercial availability of the starting material, 4-chloro-3-aminotoluene. The diazotization is a classic and well-understood transformation, while the subsequent copper-catalyzed trifluoromethylthiolation offers a modern and efficient means to install the desired functional group. The use of Ruppert-Prakash reagent (TMSCF₃) as the trifluoromethyl source and copper(I) thiocyanate as the catalyst provides a robust system for this transformation.[1]

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethylthio)toluene

Materials:

-

4-Chloro-3-aminotoluene

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Copper(I) thiocyanate (CuSCN)

-

Cesium carbonate (Cs₂CO₃)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Acetonitrile (MeCN)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-chloro-3-aminotoluene in a mixture of concentrated sulfuric acid and water. While maintaining the temperature between 0 and 5 °C, slowly add a solution of sodium nitrite in water dropwise. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Trifluoromethylthiolation: In a separate, larger flask, suspend copper(I) thiocyanate and cesium carbonate in acetonitrile. To this suspension, add the freshly prepared diazonium salt solution dropwise at room temperature, followed by the dropwise addition of trifluoromethyltrimethylsilane.[1]

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the mixture through a pad of Celite and rinse the pad with diethyl ether.[1]

-

Purification: Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 4-chloro-3-(trifluoromethylthio)toluene.

| Parameter | Value |

| Starting Material | 4-Chloro-3-aminotoluene |

| Key Reagents | NaNO₂, CuSCN, TMSCF₃ |

| Solvent | Acetonitrile, Water |

| Temperature | 0-5 °C (Diazotization), Room Temp (Thiolation) |

| Reaction Time | ~17 hours |

| Expected Yield | Moderate to good |

Part 2: Benzylic Bromination to 4-Chloro-3-(trifluoromethylthio)benzyl bromide

With the substituted toluene in hand, the final step is the selective bromination of the benzylic methyl group. Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation, as it provides a low and constant concentration of bromine, minimizing electrophilic aromatic substitution as a side reaction.[2]

Reaction Scheme: Free-Radical Benzylic Bromination

Caption: Synthesis of the final product via benzylic bromination.

Causality Behind Experimental Choices

The use of N-bromosuccinimide (NBS) is critical for achieving selective benzylic bromination.[2] The electron-withdrawing nature of both the chloro and trifluoromethylthio substituents deactivates the aromatic ring towards electrophilic attack, further favoring the radical pathway at the benzylic position. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the radical chain reaction. Carbon tetrachloride is a traditional solvent for these reactions, although alternative non-polar solvents can also be employed.

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

Materials:

-

4-Chloro-3-(trifluoromethylthio)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-(trifluoromethylthio)toluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the starting material using TLC or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography to yield 4-chloro-3-(trifluoromethylthio)benzyl bromide.

| Parameter | Value |

| Starting Material | 4-Chloro-3-(trifluoromethylthio)toluene |

| Key Reagents | N-Bromosuccinimide (NBS), AIBN |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux |

| Reaction Time | Varies, monitor by TLC/GC |

| Expected Yield | Good to excellent |

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[3][4][5][6][7] It can cause severe skin burns and eye damage.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Trifluoromethylthiolating Reagents: Reagents used for trifluoromethylthiolation can be toxic and should be handled with care in a fume hood.[8][9] Follow specific safety data sheet (SDS) recommendations for each reagent.

-

Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Whenever possible, consider replacing it with a less hazardous alternative.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Physicochemical Properties of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

| Property | Value |

| CAS Number | 886503-38-4[10] |

| Molecular Formula | C₈H₅BrClF₃S[10] |

| Molecular Weight | 305.55 g/mol [10] |

| Appearance | (Predicted) White to off-white solid |

| Solubility | Soluble in common organic solvents |

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 4-Chloro-3-(trifluoromethylthio)benzyl bromide. The described protocols, based on well-established chemical transformations, provide a clear pathway for researchers to access this important building block. By understanding the underlying principles and adhering to the detailed experimental procedures and safety precautions, scientists in the field of drug discovery and development can confidently synthesize this valuable intermediate for their research endeavors.

References

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1312-1316. DOI:10.1039/C3SC53076K

- Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1739–1749.

- Tlili, A., & Billard, T. (2013). The Advent of the Trifluoromethylthio Group in Medicinal Chemistry.

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

- 1. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemscience.com [chemscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 886503-38-4 Cas No. | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Hazards of a Potent Reagent

4-Chloro-3-(trifluoromethylthio)benzyl bromide is a highly reactive trifunctional electrophile increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility as a benzylating agent is derived from the labile carbon-bromine bond, allowing for the strategic introduction of the 4-chloro-3-(trifluoromethylthio)benzyl moiety into a variety of molecular scaffolds. However, the very reactivity that makes this compound a valuable synthetic tool also renders it a significant operational hazard. This guide, intended for laboratory personnel, provides a comprehensive overview of the chemical's properties, associated risks, and the necessary protocols to ensure its safe handling, use, and disposal. As a lachrymator and corrosive agent, stringent adherence to the procedures outlined herein is paramount to mitigate risk and ensure a safe research environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is the foundation of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform the requirements for storage, handling, and emergency response.

| Property | Value | Source |

| Chemical Name | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | [1] |

| Synonyms | Benzene, 4-(bromomethyl)-1-chloro-2-[(trifluoromethyl)thio]- | N/A |

| CAS Number | 886503-38-4 | [1] |

| Molecular Formula | C8H5BrClF3S | [1] |

| Molecular Weight | 305.55 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 36-40 °C | [2] |

| Boiling Point | 234 °C | [2] |

Hazard Identification and Risk Assessment

4-Chloro-3-(trifluoromethylthio)benzyl bromide is classified as a hazardous substance, primarily due to its corrosive and lachrymatory properties.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Statements:

These classifications underscore the critical need for appropriate personal protective equipment (PPE) and engineering controls to prevent any direct contact with the substance.

Toxicological Profile

| Hazard | Description | Mechanism of Action |

| Corrosivity (Skin and Eyes) | Causes severe burns upon contact.[3] | As an alkylating agent, it can react with nucleophilic functional groups in biological macromolecules like proteins and nucleic acids, leading to cell damage and death. This disruption of cellular integrity manifests as chemical burns.[6][7] |

| Lachrymatory Effects | Potent eye irritant, causing tearing, pain, and blepharospasm (involuntary eyelid closure). | Benzyl bromides are electrophilic compounds that can activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel on sensory neurons.[8][9] This activation leads to a rapid influx of calcium ions, triggering a pain and inflammatory response that results in the classic symptoms of tear gas exposure.[8][10] |

| Inhalation Toxicity | May cause respiratory tract irritation.[11] | Inhalation of vapors can lead to irritation of the mucous membranes in the nose, throat, and lungs. Severe exposure may cause pulmonary edema.[5] |

Occupational exposure limits for the parent compound, benzyl bromide, have not been established by major regulatory bodies like OSHA or ACGIH, highlighting the need for a conservative approach to minimize any potential for exposure.[4][12][13]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating system of controls is essential for handling this hazardous reagent. This begins with robust engineering controls to minimize the potential for exposure, supplemented by appropriate PPE as the last line of defense.

Primary Engineering Controls

-

Fume Hood: All manipulations of 4-Chloro-3-(trifluoromethylthio)benzyl bromide, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable. The sash should be kept as low as possible during all operations.

-

Ventilation: The laboratory should be well-ventilated with single-pass air to prevent the accumulation of fugitive vapors.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and the lachrymatory effects of the vapors.[14]

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, and the double-gloving technique allows for the safe removal of the outer glove in case of contamination without exposing the skin. Regularly inspect gloves for any signs of degradation or perforation.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger-scale operations or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Caption: A typical workflow for safely handling 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

Safe Handling, Storage, and Disposal Protocols

Storage

-

Store 4-Chloro-3-(trifluoromethylthio)benzyl bromide in a tightly sealed, clearly labeled container in a cool, dry, and dark location.

-

It should be stored in a dedicated, ventilated cabinet for corrosive materials.

-

Avoid storage with incompatible materials such as strong bases, oxidizing agents, and water.[15] The compound is sensitive to moisture and will slowly decompose to produce corrosive hydrogen bromide gas.[4]

Experimental Protocols: A Step-by-Step Approach

The following protocols are provided as a general guide. Specific experimental conditions may require modifications, which should be approved by the laboratory supervisor and documented in the risk assessment.

Reaction Quenching:

-

Plan Ahead: Before starting the reaction, have a quenching solution prepared. A common and effective method is to use a saturated aqueous solution of sodium bicarbonate.

-

Cool the Reaction: At the end of the reaction, cool the reaction vessel in an ice bath to slow down any exothermic processes during quenching.

-

Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be aware of potential gas evolution (CO2 from bicarbonate quenching) and ensure the reaction is well-vented within the fume hood.

-

Verify Neutralization: After the initial quenching, test the pH of the aqueous layer to ensure it is neutral or slightly basic.

Spill Management:

-

Evacuate and Alert: In the event of a spill, immediately alert personnel in the vicinity and evacuate the immediate area.

-

Restrict Access: Prevent entry to the affected area.

-

PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.

-

Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, dry lime, or soda ash.[16] Do not use combustible materials like paper towels.

-

Neutralization: Cautiously cover the spill with sodium bicarbonate or a 50:50 mixture of soda ash and sand.

-

Collection: Once the reaction has subsided, carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water, followed by a final wipe-down with 70% ethanol.

Waste Disposal:

-

All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with institutional and local regulations.

-

Never dispose of 4-Chloro-3-(trifluoromethylthio)benzyl bromide down the drain.

Emergency Procedures: A Rapid and Coordinated Response

Caption: Logical flow for responding to an exposure to 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

In the event of an exposure, time is of the essence. The following procedures should be followed immediately:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion: A Culture of Safety

4-Chloro-3-(trifluoromethylthio)benzyl bromide is a powerful tool in modern organic synthesis, but its utility is matched by its potential for harm. By fostering a deep understanding of its chemical nature, adhering to rigorous safety protocols, and preparing for potential emergencies, researchers can harness the synthetic power of this reagent while maintaining a safe and productive laboratory environment. The principles and procedures outlined in this guide are intended to form the basis of a comprehensive safety strategy that prioritizes the well-being of all laboratory personnel.

References

-

New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

-

Brandeis University. Lachrymators Safety Operating Procedure. [Link]

-

Infinity Learn. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2014). International Chemical Safety Cards: Benzyl Bromide. [Link]

-

Bandyopadhyay, U., et al. (2007). Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception. Journal of Neurophysiology. [Link]

-

Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. [Link]

-

Samanta, A., et al. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. eLife. [Link]

-

Oh, S. W., & Lee, I. (1993). Kinetics of the Reaction of Benzyl Bromides with Thiourea. Bulletin of the Korean Chemical Society. [Link]

-

TOLKİM. CHEMICAL BURN AND ITS MECHANISM. [Link]

-

Bautista, D. M., et al. (2007). TRPA1: A Sensory Channel of Many Talents. Annual Review of Physiology. [Link]

-

Ananthakrishna Nadig, G. S., & Seshadri, B. S. (1979). Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and Its p-Methoxy Derivative. Indian Journal of Chemistry. [Link]

-

PubChem. 4-chloro-3-(trifluoromethylthio)benzyl bromide. [Link]

-

Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]

-

Jeschke, L. J., & Herndon, W. C. (2014). Chemical Burns. Total Burn Care. [Link]

-

Bautista, D. M., et al. (2013). TRPA1: A Gatekeeper for Inflammation. Annual Review of Physiology. [Link]

-

Filo. (2024). Chemistry [Section A]. [Link]

-

National Center for Biotechnology Information. (2018). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. [Link]

-

Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-2. [Link]

-

Fisher Scientific. (2010). Benzyl bromide Safety Data Sheet. [Link]

-

WorkSafe New Zealand. Workplace Exposure Standards. [Link]

-

Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

-

StatPearls. (2023). Chemical Burns. [Link]

-

Medscape. (2021). Chemical Burns. [Link]

-

Texas A&M University-San Antonio. (2020). Laboratory Safety Program Guideline. [Link]

-

University of Geneva. Safety in the laboratory. [Link]

-

National Center for Biotechnology Information. (2019). Rare chemical burns: Review of the Literature. [Link]

-

The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. [Link]

-

The University of the West Indies, Mona. SAFETY IN CHEMICAL LABORATORIES. [Link]

Sources

- 1. 886503-38-4 Cas No. | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 2. 261763-23-9 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CDC - BENZYL BROMIDE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tolkim.com.tr [tolkim.com.tr]

- 7. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 14. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 15. westliberty.edu [westliberty.edu]

- 16. nj.gov [nj.gov]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Solubility Profile of 4-Chloro-3-(trifluoromethylthio)benzyl bromide for Research and Development

Abstract: 4-Chloro-3-(trifluoromethylthio)benzyl bromide is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and material science. Despite its utility, a comprehensive public profile of its solubility characteristics is notably absent from the scientific literature. This technical guide addresses this critical knowledge gap. It provides a detailed analysis of the compound's structural attributes to predict its solubility behavior based on established chemical principles. More importantly, it outlines a rigorous, step-by-step experimental framework for both qualitative classification and precise quantitative measurement of its solubility in a range of aqueous and organic solvents. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle, utilize, and formulate this versatile reagent.

Introduction and Physicochemical Overview

4-Chloro-3-(trifluoromethylthio)benzyl bromide (CAS No: 886503-38-4) is a substituted toluene derivative featuring a reactive bromomethyl group, making it an effective benzylating agent in organic synthesis.[1][2] Its structure is characterized by a benzene ring substituted with chloro, trifluoromethylthio, and bromomethyl groups. This unique combination of functional groups imparts specific reactivity and physicochemical properties that are critical for its application in the synthesis of complex molecules.

A thorough understanding of a compound's solubility is paramount for its practical application. It dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a cornerstone of formulation development in drug discovery. Given the lack of specific published solubility data, this guide provides a predictive analysis and a robust experimental protocol to empower researchers to generate this essential data.

Table 1: Core Physicochemical Properties of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

| Property | Value | Source |

| CAS Number | 886503-38-4 | [2][3] |

| Molecular Formula | C₈H₅BrClF₃S | [2][3] |

| Molecular Weight | 305.55 g/mol | [3] |

| Hazard Classification | Corrosive; Causes severe skin burns and eye damage; Harmful if swallowed | [3] |

Predicted Solubility Profile Based on Molecular Structure

The principle of "like dissolves like" is the primary tool for predicting solubility.[4][5] The molecular structure of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is dominated by a large, non-polar aromatic ring and several lipophilic substituents (-Cl, -SCF₃).

-

Aqueous Solubility: The compound lacks hydrogen bond-donating groups and possesses significant hydrophobic character. Therefore, its solubility in water is predicted to be extremely low, classifying it as water-insoluble.

-

Aqueous Acid/Base Solubility: The molecule does not contain any functional groups that are readily protonated or deprotonated, such as amines or carboxylic acids.[6] Consequently, it is expected to be insoluble in dilute aqueous acids (e.g., 5% HCl) and bases (e.g., 5% NaOH).

-

Organic Solvent Solubility: Due to its predominantly non-polar and weakly polar nature, the compound is expected to exhibit good solubility in a wide range of common organic solvents. This includes:

-

Non-polar solvents: Toluene, hexane.

-

Halogenated solvents: Dichloromethane, chloroform.

-

Ethers: Diethyl ether, tetrahydrofuran (THF).

-

Esters: Ethyl acetate.[7]

-

Polar Aprotic Solvents: Acetone, Acetonitrile.

-

Alcohols: Methanol, ethanol (solubility may be more moderate).

-

This predictive framework provides a starting point for solvent selection in synthesis and purification processes. However, empirical determination is necessary for accurate and reliable data.

Experimental Protocol for Solubility Determination

This section provides a comprehensive, two-part protocol for determining the solubility of 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

Critical Safety Precautions

4-Chloro-3-(trifluoromethylthio)benzyl bromide is classified as a corrosive material that can cause severe skin burns and eye damage.[3] It is also a lachrymator, a substance that irritates the eyes and causes tears.[8][9]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical splash goggles at all times.[9][10]

-

Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

Part A: Qualitative Solubility Classification

This rapid screening method follows a standard organic qualitative analysis workflow to classify the compound based on its solubility in different aqueous media.[6][12] This validates the predictions made in Section 2.

Methodology:

-

Add approximately 20-30 mg of the compound to a small test tube.

-

Add 1 mL of the test solvent (starting with water) to the test tube.

-

Agitate the mixture vigorously for 60 seconds at ambient temperature.

-

Visually inspect the mixture for the complete disappearance of the solid.

-

If the compound is insoluble, proceed to the next solvent in the workflow illustrated below.

Data Presentation and Interpretation

The results from the quantitative analysis should be meticulously recorded. A well-structured table is the most effective way to present and compare the solubility data across different solvents.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Observations |

| Dichloromethane | 25.0 | [Experimental Value] | [+/- Value] | e.g., Colorless solution |

| Ethyl Acetate | 25.0 | [Experimental Value] | [+/- Value] | e.g., Colorless solution |

| Toluene | 25.0 | [Experimental Value] | [+/- Value] | e.g., Colorless solution |

| Acetone | 25.0 | [Experimental Value] | [+/- Value] | e.g., Colorless solution |

| Methanol | 25.0 | [Experimental Value] | [+/- Value] | e.g., Colorless solution |

| Hexane | 25.0 | [Experimental Value] | [+/- Value] | e.g., Suspension formed |

| Water | 25.0 | [< Limit of Quantification] | N/A | e.g., Insoluble solid |

Conclusion

While published data is scarce, a systematic analysis of the molecular structure of 4-Chloro-3-(trifluoromethylthio)benzyl bromide strongly predicts it to be a hydrophobic compound with poor aqueous solubility but good solubility in a range of common organic solvents. This technical guide provides a robust, safety-conscious, and scientifically sound experimental framework for researchers to empirically determine these crucial solubility parameters. The detailed qualitative and quantitative protocols outlined herein will enable scientists to generate the reliable data needed for informed solvent selection, efficient process development, and successful application of this important chemical intermediate.

References

-

4-Chloro-3-(trifluoromethoxy)benzyl bromide AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

-

4-Chloro-3-(trifluoromethylthio)benzyl bromide - Matrix Scientific. Matrix Scientific.

-

4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE | 261763-23-9 - ChemicalBook. ChemicalBook.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Solubility of Organic Compounds. Chemistry LibreTexts.

-

Tetracycline | 60-54-8 - ChemicalBook. ChemicalBook.

-

Benzyl bromide - Wikipedia. Wikipedia.

-

886503-38-4|4-Chloro-3-(trifluoromethylthio)benzyl bromide|BLD Pharm. BLD Pharm.

-

DETERMINATION OF SOLUBILITY CLASS. University of Babylon.

-

Benzyl Bromide | C7H7Br | CID 7498 - PubChem. National Institutes of Health.

-

Benzyl bromide, 98% - Fisher Scientific. Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

-

SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

-

Benzyl bromide CAS#: 100-39-0 - ChemicalBook. ChemicalBook.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University.

-

3-Fluoro-4-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET. Fisher Scientific.

-

How does one separate Benzyl bromide from the reaction mixture? ResearchGate.

-

4-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | CID 2777882 - PubChem. National Institutes of Health.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

4-chloro-3-(trifluoromethyl)benzyl bromide | cas: 261763-23-9 | finetech industry limited. Finetech Industry Limited.

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. 886503-38-4|4-Chloro-3-(trifluoromethylthio)benzyl bromide|BLD Pharm [bldpharm.com]

- 3. 886503-38-4 Cas No. | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. www1.udel.edu [www1.udel.edu]

commercial suppliers of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

An In-Depth Technical Guide to the Commercial Landscape of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

Foreword: A Senior Application Scientist's Perspective

In the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethylthio (-SCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence a molecule's biological activity and material properties. 4-Chloro-3-(trifluoromethylthio)benzyl bromide emerges as a pivotal reagent in this context. It is not merely a chemical intermediate but a specialized tool designed for the precise installation of this valuable pharmacophore.

This guide is structured to provide researchers, process chemists, and procurement managers with a comprehensive technical overview of 4-Chloro-3-(trifluoromethylthio)benzyl bromide. We will move beyond a simple supplier list to explore the compound's intrinsic properties, the logic behind its application in synthesis, and a detailed map of its commercial availability. The objective is to empower you, the scientist, to make informed decisions—from experimental design to sourcing and scale-up.

Core Molecular Profile and Physicochemical Properties

4-Chloro-3-(trifluoromethylthio)benzyl bromide (CAS No. 886503-38-4) is a bifunctional organic building block. Its utility is derived from the interplay between its constituent parts:

-

Benzyl Bromide Moiety : This functional group is a potent electrophile, making the compound an excellent alkylating agent for a wide range of nucleophiles (e.g., amines, phenols, thiols, and carbanions) via nucleophilic substitution reactions.

-

4-Chloro and 3-(Trifluoromethylthio) Substituents : These groups on the aromatic ring are not passive spectators. They modulate the reactivity of the benzylic carbon and, more importantly, become integral components of the final target molecule. The electron-withdrawing nature of both the chloro and trifluoromethylthio groups influences the electronic landscape of the aromatic ring, which is a critical consideration in drug-receptor interactions.

The structural representation of this compound is as follows:

Caption: 2D Structure of 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

A summary of its key physicochemical properties is presented below for rapid assessment.

| Property | Value | Source(s) |

| CAS Number | 886503-38-4 | [1][2][3] |

| Molecular Formula | C₈H₅BrClF₃S | [1][2][4] |

| Molecular Weight | 305.54 g/mol | [1][2] |

| MDL Number | MFCD06660314 | [1][2] |

| SMILES Code | FC(F)(F)SC1=CC(CBr)=CC=C1Cl | [1] |

| InChIKey | QRIMMRPSWRLACM-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 4.8 | [4] |

| Hazard Identification | Corrosive | [2] |

Health, Safety, and Handling Protocols

Trustworthiness in chemical synthesis begins with a rigorous adherence to safety. 4-Chloro-3-(trifluoromethylthio)benzyl bromide is classified as a corrosive substance and requires careful handling to prevent severe skin burns and eye damage.[2] The benzyl bromide functional group also makes it a lachrymator.

Self-Validating Safety Workflow: A protocol for handling this reagent must be designed as a self-validating system, where checks and balances are inherent.

-

Engineering Controls : All manipulations must occur within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) : A mandatory PPE ensemble includes:

-

Chemical splash goggles and a face shield.

-

Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

-

A flame-resistant lab coat.

-

-

Reaction Quenching : The reactivity that makes this compound useful also necessitates a defined quenching strategy. A nucleophilic quenching agent (e.g., a solution of sodium bisulfite or a secondary amine like diethylamine) should be prepared and readily accessible before the reaction is initiated.

-

Waste Disposal : All waste streams containing this reagent must be segregated and disposed of as hazardous corrosive material, in accordance with local and institutional regulations.[2]

Commercial Supplier Landscape: From Catalog to Custom Synthesis

Procuring specialized reagents like 4-Chloro-3-(trifluoromethylthio)benzyl bromide involves navigating a landscape of suppliers ranging from catalog companies offering research quantities to manufacturers capable of scale-up and custom synthesis. This compound is designated for research use only by its suppliers.[1][3]

The procurement workflow for such a specialized chemical typically follows a multi-stage process.

Caption: Standard workflow for procuring a specialized chemical intermediate.

The following table summarizes prominent commercial suppliers identified for 4-Chloro-3-(trifluoromethylthio)benzyl bromide, providing a basis for initial sourcing inquiries.

| Supplier | Product Focus | Notes |

| BLD Pharm | Research Chemicals, Intermediates | Lists the product with CAS 886503-38-4 and provides basic properties. Offers pre-packaged inventories and notes potential for scale-up manufacturing and custom synthesis.[1] |

| Matrix Scientific | Research Chemicals | Clearly lists the product by its CAS number (886503-38-4) and provides detailed hazard and precautionary statements, emphasizing its corrosive nature.[2] |

| Santa Cruz Biotechnology (SCBT) | Biochemicals, Research Reagents | Provides the product under CAS 886503-38-4, specifying its use for research purposes only.[3] |

Note: Several chemical marketplaces and suppliers, such as ChemicalBook and Echemi, list a similar but structurally different compound, 4-Chloro-3-(trifluoromethyl)benzyl bromide (CAS 261763-23-9), which lacks the sulfur atom.[5][6][7][8][9] Researchers must exercise extreme caution to ensure they are sourcing the correct thio-ether derivative (CAS 886503-38-4) for their intended application.

Synthetic Utility and Mechanistic Considerations

The primary application of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is as an alkylating agent in organic synthesis. The trifluoromethyl group (-CF₃) is known to enhance properties like lipophilicity and metabolic stability in drug candidates.[10] The analogous trifluoromethylthio (-SCF₃) group imparts even greater lipophilicity, making it a highly sought-after substituent in the design of novel pharmaceuticals and agrochemicals.

Exemplary Synthetic Application (Hypothetical):

A common use case would be the synthesis of a novel ether or amine. For instance, reacting 4-Chloro-3-(trifluoromethylthio)benzyl bromide with a phenolic nucleophile (Ar-OH) in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) would yield the corresponding benzyl ether.

-

Causality of Experimental Choices :

-

Base (K₂CO₃) : A mild, non-nucleophilic base is chosen to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without competing in the substitution reaction itself.

-

Solvent (Acetonitrile) : A polar aprotic solvent is selected because it can solvate the cation (K⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.

-

This strategic introduction of the 4-chloro-3-(trifluoromethylthio)benzyl moiety allows researchers to systematically probe the structure-activity relationship (SAR) of a lead compound, leveraging the unique steric and electronic properties of the substituent to optimize for potency, selectivity, and pharmacokinetic profile.

References

-

Oakwood Chemical. 4-Chloro-3-(trifluoromethyl)benzyl bromide. [Link]

-

PubChemLite. 4-chloro-3-(trifluoromethylthio)benzyl bromide (C8H5BrClF3S). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis. [Link]

Sources

- 1. 886503-38-4|4-Chloro-3-(trifluoromethylthio)benzyl bromide|BLD Pharm [bldpharm.com]

- 2. 886503-38-4 Cas No. | 4-Chloro-3-(trifluoromethylthio)benzyl bromide | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 4-chloro-3-(trifluoromethylthio)benzyl bromide (C8H5BrClF3S) [pubchemlite.lcsb.uni.lu]

- 5. 261763-23-9 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE | CAS: 261763-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE | 261763-23-9 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

physical and chemical characteristics of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethylthio)benzyl bromide

Executive Summary

4-Chloro-3-(trifluoromethylthio)benzyl bromide is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized aromatic structure, featuring a reactive benzyl bromide handle, an electron-withdrawing chloro group, and a highly lipophilic trifluoromethylthio moiety, makes it a valuable building block for synthesizing novel bioactive molecules. The trifluoromethylthio (SCF₃) group, in particular, is a key pharmacophore known to enhance metabolic stability, cell membrane permeability, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and safe handling of this compound, designed for professionals engaged in advanced chemical synthesis and pharmaceutical research.

Introduction: A Strategic Synthetic Intermediate

The rational design of pharmaceutical and agrochemical agents often hinges on the strategic incorporation of fluorine-containing functional groups. The trifluoromethylthio (SCF₃) group has emerged as a critical substituent due to its unique electronic properties and high lipophilicity (Hansch parameter, π = 1.44), which can profoundly and beneficially alter a molecule's biological profile.[3] 4-Chloro-3-(trifluoromethylthio)benzyl bromide serves as a potent electrophilic reagent designed to introduce this valuable "4-chloro-3-(trifluoromethylthio)benzyl" moiety into a target structure.

The core utility of this compound lies in the high reactivity of its benzylic bromide functional group. Benzylic halides are well-established as versatile substrates for nucleophilic substitution reactions, capable of reacting through both Sₙ1 and Sₙ2 pathways.[4][5][6] This reactivity allows for the covalent attachment of the benzyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, making it an essential tool for scaffold elaboration in drug discovery programs.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from chemical suppliers.

Table 1: Physicochemical Characteristics of 4-Chloro-3-(trifluoromethylthio)benzyl bromide

| Property | Value | Source |

| CAS Number | 886503-38-4 | [7][8][9] |

| Molecular Formula | C₈H₅BrClF₃S | [7][8][10] |

| Molecular Weight | 305.55 g/mol | [7] |

| Synonyms | Benzene, 4-(bromomethyl)-1-chloro-2-[(trifluoromethyl)thio]- | [8] |

| Appearance | (Predicted) Colorless to light yellow solid or oil | - |

| Refractive Index (n²⁰/D) | 1.544 | [8] |

Predicted Spectroscopic Data

No publicly available spectra exist for this compound. However, based on analogous structures, the following spectral characteristics can be anticipated.[11][12] This predictive analysis is crucial for reaction monitoring and product characterization.

Table 2: Predicted Spectroscopic Profile

| Technique | Feature | Predicted Chemical Shift / Signal |

| ¹H NMR | Benzylic Protons (-CH₂Br) | Singlet, ~4.5-4.7 ppm |

| Aromatic Protons (Ar-H) | Multiplets, ~7.3-7.8 ppm | |

| ¹³C NMR | Benzylic Carbon (-CH₂Br) | ~30-35 ppm |

| Aromatic Carbons | ~125-140 ppm | |

| Trifluoromethyl Carbon (-CF₃) | Quartet, ¹J(C-F) ≈ 300-310 Hz | |

| ¹⁹F NMR | Trifluoromethylthio (-SCF₃) | Singlet, ~ -40 to -45 ppm (relative to CFCl₃) |

| Mass Spec (EI) | Molecular Ion (M⁺) | Isotopic pattern for Br, Cl, S at m/z 304/306/308 |

| Fragment | Loss of Br (M-Br)⁺ at m/z 225/227 |

Chemical Synthesis and Reactivity

Core Reactivity: The Benzyl Bromide Moiety

The primary site of reactivity is the benzylic carbon, which is susceptible to nucleophilic attack. The stability of the transition state determines the operative mechanism:

-

Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, displacing the bromide leaving group.

-

Sₙ1 Mechanism: Can occur in the presence of weak nucleophiles in polar protic solvents (solvolysis). The rate-determining step is the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring.[4][6]

The electron-withdrawing nature of the chloro and trifluoromethylthio substituents on the aromatic ring destabilizes the formation of a positive charge (carbocation) at the benzylic position. This electronic effect makes the Sₙ1 pathway less favorable compared to unsubstituted benzyl bromide, thereby increasing the likelihood of an Sₙ2 mechanism dominating its reactions.

Caption: Generalized Sₙ2 pathway for 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

Proposed Synthetic Workflow

The most logical and industrially scalable synthesis of this compound involves the free-radical bromination of the corresponding toluene precursor. This precursor, 4-chloro-2-(trifluoromethylthio)toluene, can be prepared via electrophilic trifluoromethylthiolation of 4-chlorotoluene.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Benzylic Bromination (Representative)

This protocol is a generalized procedure based on established methods for benzylic bromination and should be adapted and optimized.[13]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-2-(trifluoromethylthio)toluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is floating at the top of the solvent (as succinimide).

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield 4-Chloro-3-(trifluoromethylthio)benzyl bromide.

Applications in Research and Development

The primary application of 4-Chloro-3-(trifluoromethylthio)benzyl bromide is as an intermediate in the synthesis of complex organic molecules. Its utility is demonstrated in the alkylation of various nucleophiles to install the benzylic moiety.

-